![molecular formula C21H19N5O3 B2745749 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 392326-70-4](/img/no-structure.png)

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

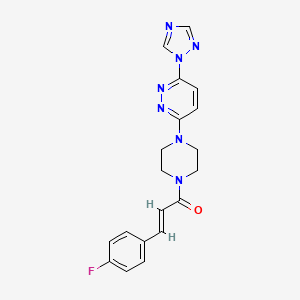

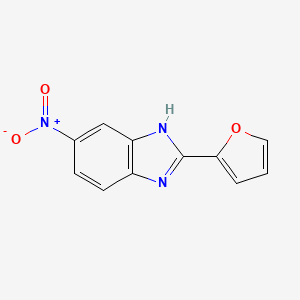

“N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C21H19N5O3. It has a molecular weight of 389.417 and its CAS Number is 1310356-38-7 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C21H19N5O3 . For a more detailed structural analysis, you might need to refer to the compound’s crystal structure or use computational chemistry software.Aplicaciones Científicas De Investigación

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of pyrazole derivatives have demonstrated their industrial and biological importance. These studies provide insights into the theoretical ground state geometry, electronic structure optimization, and potential energy distribution of such compounds. Notably, the first-order hyperpolarizability of these derivatives indicates their significance in nonlinear optical materials, compared to standard materials like urea. Molecular docking results have confirmed potential inhibitor activities against specific proteins, supporting their biological relevance (Pillai et al., 2017).

Synthesis and Biological Activities

The synthesis of pyrazole and its derivatives, including antimicrobial, antioxidant, and antitumor activities, showcases their therapeutic potential. For example, the antioxidant and antitumor activities of carbohydrazide derivatives indicate their potential for medical applications. The antimicrobial evaluation of novel pyrazole integrated oxadiazoles further emphasizes the diversity of biological activities these compounds can exhibit, suggesting their use in developing new antimicrobial agents (El Sadek et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide' involves the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-formyl-2-oxindole followed by cyclization to form the desired product.", "Starting Materials": [ "3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide", "3-formyl-2-oxindole" ], "Reaction": [ "Step 1: Dissolve 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 mmol) and 3-formyl-2-oxindole (1.2 mmol) in ethanol (10 mL).", "Step 2: Add a catalytic amount of acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexane as the eluent.", "Step 4: The desired product 'N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide' can be obtained as a yellow solid (yield: 70-80%)." ] } | |

Número CAS |

392326-70-4 |

Nombre del producto |

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide |

Fórmula molecular |

C21H19N5O3 |

Peso molecular |

389.415 |

Nombre IUPAC |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |

Clave InChI |

LZMVYENRTSIOEL-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)

![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)